Fmoc-2-F-4-trifluoromethyl-DL-Phe
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Overview
Description
Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a trifluoromethyl group at the 4-position on the phenylalanine backbone. This compound is used extensively in peptide synthesis due to its unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine typically involves the protection of the amino group of phenylalanine with the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylalanine derivatives .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine is used in the synthesis of peptides and proteins. Its unique protecting group allows for selective deprotection and coupling reactions, making it valuable in solid-phase peptide synthesis .
Biology
Biologically, this compound is used to study protein interactions and enzyme mechanisms. Its fluorinated groups can serve as probes in nuclear magnetic resonance (NMR) spectroscopy, providing insights into protein structure and dynamics .
Medicine
In medicine, Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine is explored for its potential in drug development. Its stability and unique chemical properties make it a candidate for designing enzyme inhibitors and other therapeutic agents .
Industry
Industrially, this compound is used in the production of specialized peptides and proteins for research and therapeutic purposes. Its robust synthetic routes and stability make it suitable for large-scale production .
Mechanism of Action
The mechanism of action of Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, affecting the overall activity and stability of the synthesized peptides .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-trifluoromethyl-L-phenylalanine
- Fmoc-2-fluoro-DL-phenylalanine
- Fmoc-diphenylalanine
Uniqueness
Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it more versatile in various synthetic applications compared to its analogs .
Properties
Molecular Formula |
C25H19F4NO4 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C25H19F4NO4/c26-21-12-15(25(27,28)29)10-9-14(21)11-22(23(31)32)30-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,30,33)(H,31,32) |
InChI Key |
YSTPNCXRLDVSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
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